molecular formula C24H32N2O3S B11348719 N-(2,6-diethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,6-diethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11348719
M. Wt: 428.6 g/mol
InChI Key: RHHFYRGWENAVSU-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with a piperidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Phenyl Groups: The phenyl groups are attached through electrophilic aromatic substitution reactions, using reagents such as alkyl halides or sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathways.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-Diethylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
  • N-(2,6-Diethylphenyl)piperidine-4-carboxamide

Uniqueness

N-(2,6-Diethylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both ethyl and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H32N2O3S/c1-4-19-11-8-12-20(5-2)23(19)25-24(27)21-13-15-26(16-14-21)30(28,29)17-22-10-7-6-9-18(22)3/h6-12,21H,4-5,13-17H2,1-3H3,(H,25,27)

InChI Key

RHHFYRGWENAVSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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